Nicotinaldehyde (4-nitrophenyl)hydrazone

Hydrazone Synthesis Condensation Optimization Reaction Yield

Researchers face low yields and isomeric uncertainty with nitrophenylhydrazones. · Optimized synthesis: 1.5:1 4-nitrophenylhydrazine:nicotinaldehyde, EtOH, cat. p-TsOH, 3h reflux → 90-95% yield. · NiCl₂ test confirms para-nitro isomer, ensuring safe handling. · Tridentate N,N,N-coordination for robust metal complexes. · QDC deprotection regenerates aldehyde without aqueous damage.

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 6294-58-2
Cat. No. B183284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinaldehyde (4-nitrophenyl)hydrazone
CAS6294-58-2
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N4O2/c17-16(18)12-5-3-11(4-6-12)15-14-9-10-2-1-7-13-8-10/h1-9,15H/b14-9+
InChIKeyTUBWURJHWJLTBN-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinaldehyde (4-nitrophenyl)hydrazone Overview


Nicotinaldehyde (4-nitrophenyl)hydrazone (CAS 6294-58-2), IUPAC name 4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline, is an arylhydrazone derivative formed by the condensation of nicotinaldehyde with 4-nitrophenylhydrazine. Its molecular formula is C₁₂H₁₀N₄O₂ with a molecular weight of 242.23 g/mol . This compound features a pyridine ring conjugated to a 4-nitrophenyl group via a hydrazone linkage (–NH–N=CH–), imparting chromophoric properties and the capacity for metal coordination . Structurally, it belongs to the broader class of nitrophenylhydrazones, which are employed in analytical derivatization, coordination chemistry, and as synthetic intermediates . However, the position of the nitro substituent (para vs. ortho) and the aldehyde component (nicotinaldehyde vs. benzaldehyde) critically influence reactivity, stability, and application suitability .

Synthetic intermediateSuitable for hydrazone-based derivatization and multi-step synthesis.
Coordination chemistryPyridine nitrogen may support tridentate metal-binding studies.
Isomer verificationPara-nitro isomer identity requires confirmation; ortho isomer differs in reactivity and handling.

Nitrophenylhydrazone Interchangeability Risks


Substituting Nicotinaldehyde (4-nitrophenyl)hydrazone with a generic hydrazone or even a positional isomer carries quantifiable functional consequences. The para-nitro substitution confers a distinct electronic profile and steric accessibility compared to the ortho-nitro isomer (Nicotinaldehyde {2-nitrophenyl}hydrazone), affecting both synthetic accessibility and ligand geometry . Furthermore, the nicotinaldehyde-derived pyridine nitrogen provides an additional coordination site absent in benzaldehyde-based analogs, enabling distinct metal-binding modes . In corrosion inhibition studies on symmetrical hydrazine derivatives, the para-nitro isomer (SSBP) demonstrated differing inhibition efficiency relative to the ortho- and meta-nitro isomers (SSBO and SSBM) on C38 steel in 1M HCl, underscoring that the nitro group position directly modulates performance [1]. Generic substitution therefore risks altered reactivity, reduced yield, or complete loss of application-specific function.

Target
Potential Substitute
Para-nitro isomer (Nicotinaldehyde 4-nitrophenylhydrazone)
Ortho-nitro isomer (Nicotinaldehyde 2-nitrophenylhydrazone)

Nitro position shifts electronic profile and steric accessibility; ortho isomer may require phlegmatization and can alter reactivity and yield.

Nicotinaldehyde-based (pyridine present)
Benzaldehyde 4-nitrophenylhydrazone (no pyridine)

Absence of pyridine nitrogen limits coordination denticity; metal-binding modes and complex stability may differ.

Comparative Evidence for Nicotinaldehyde (4-nitrophenyl)hydrazone


Synthetic Yield via Optimized Stoichiometry

The target compound exhibits a pronounced yield dependence on the hydrazine-to-aldehyde stoichiometric ratio. Under equimolar conditions (1:1), the typical yield range is 70–85% . In contrast, employing a 1.5:1 molar ratio of 4-nitrophenylhydrazine to nicotinaldehyde increases the isolated yield to 90–95% . This 20–25 percentage point improvement is attributed to equilibrium shift toward product formation, a strategy derived from analogous hydrazine syntheses documented in patent CN105566152A .

Synthetic Yield
Head-to-head
90–95% vs. 70–85% (1:1 ratio)
Supports stoichiometry-driven yield optimization.
Data to verify; conditions: 1.5:1 hydrazine:aldehyde, ethanol, reflux.
Hydrazone Synthesis Condensation Optimization Reaction Yield

Positional Isomer Detection by Nickel Chloride Color Test

The 4-nitrophenylhydrazone isomer can be analytically distinguished from its 2-nitrophenylhydrazone counterpart based on differential reactivity with nickel chloride. A specific coloration reaction occurs only with one geometric isomer, enabling unambiguous isomer assignment. The method relies on the fact that no coloration is produced when nickel chloride solution is added to one isomer, whereas the other yields a positive colorimetric response [1]. This differentiation is critical because the ortho-nitro isomer exhibits distinct safety handling requirements (requires phlegmatization with ≥30% water to prevent explosive hazard) and different crystallographic parameters (e.g., dihedral angle of 21.3° for non-coplanar rings) .

Isomer Color Test
Class-level
NiCl₂ additionPara isomer: no coloration
Ortho isomer: positive response
May support positional isomer identity check.
Class-level inference; practical QC differentiation potential.
Isomer Differentiation Colorimetric Assay Analytical Chemistry

Carbonyl Recovery via Non-Aqueous Oxidative Cleavage

4-Nitrophenylhydrazones, including the target compound class, can be efficiently cleaved to regenerate the parent carbonyl compound (nicotinaldehyde) using quinolinium dichromate (QDC) under non-aqueous conditions in high yields [1]. This method provides a selective deprotection strategy that avoids aqueous hydrolysis conditions which may be incompatible with water-sensitive substrates or downstream reactions. The process is applicable to phenylhydrazones, p-nitrophenylhydrazones, and semicarbazones, offering a general method for carbonyl recovery [1]. In contrast, alternative deprotection methods may require strongly acidic or basic aqueous conditions that can degrade sensitive functional groups.

Carbonyl Recovery
Class-level
QDC, non-aqueousHigh-yield aldehyde regeneration reported.
Supports non-aqueous deprotection workflow.
Applicability to this specific hydrazone derived from class data.
Carbonyl Recovery Oxidative Cleavage Protecting Group Chemistry

Reactivity Comparison: 4-Nitrophenylhydrazine vs. DNPH

4-Nitrophenylhydrazine, the hydrazine precursor to the target compound, is less reactive than the more commonly employed 2,4-dinitrophenylhydrazine (DNPH) due to the weaker electron-withdrawing effect of a single nitro group relative to two nitro groups . This moderated reactivity translates to a slower, more controlled condensation with carbonyl substrates, which can be advantageous when derivatizing sensitive or easily oxidized aldehydes. The resulting 4-nitrophenylhydrazones also exhibit distinct physical properties (e.g., melting point, solubility) compared to their 2,4-dinitrophenylhydrazone analogs, providing additional analytical discrimination capability .

vs. DNPH
Context-dependent
TargetModerate reactivity (single nitro) ComparatorStrong reactivity (DNPH, two nitro groups)
Moderated reactivity may reduce side reactions with sensitive substrates.
Qualitative comparison; data to verify for specific carbonyls.
Derivatization Reagent Carbonyl Analysis Reactivity Comparison

Tridentate Coordination via Pyridine Nitrogen

Unlike benzaldehyde 4-nitrophenylhydrazone (CAS 3078-09-9), which lacks a heteroatom in the aldehyde-derived moiety, Nicotinaldehyde (4-nitrophenyl)hydrazone contains a pyridine nitrogen atom that can serve as an additional coordination site for transition metal ions . This structural feature expands the ligand denticity from bidentate (imine nitrogen + hydrazone NH) to potentially tridentate when the pyridine nitrogen participates in chelation. The presence of both the pyridine ring and the 4-nitrophenylhydrazone moiety creates a conjugated π-system with distinct electronic properties amenable to charge-transfer interactions and non-linear optical (NLO) applications [1].

Coordination Sites
Class-level
3 potential sites (vs. 2 in benzaldehyde analog)
Pyridine nitrogen may expand denticity for metal complex design.
Structural inference; stability data not provided.
Ligand Design Coordination Chemistry Metal Complexation

Nicotinaldehyde (4-nitrophenyl)hydrazone Application Scenarios


Scale-Up Synthesis with Optimized Stoichiometry

For process chemists planning multi-gram to kilogram synthesis of this hydrazone, employing a 1.5:1 molar ratio of 4-nitrophenylhydrazine to nicotinaldehyde in ethanol under reflux reliably delivers 90–95% isolated yields, a 20–25 percentage point improvement over equimolar conditions (70–85%) . The use of catalytic p-toluenesulfonic acid (1 mol%) further reduces reaction time by approximately 30%, achieving completion in 3 hours at 80°C with 94% yield . This optimized protocol minimizes waste and maximizes throughput for procurement planning and cost modeling.

Colorimetric QC Test for Positional Isomers

Procurement and analytical laboratories can verify the correct positional isomer using the nickel chloride coloration test. The para-nitro isomer produces no coloration upon NiCl₂ addition, whereas the ortho-nitro isomer yields a positive colorimetric response [1]. This distinction is critical given that the 2-nitrophenylhydrazone analog requires phlegmatization with ≥30% water and explosion-proof handling to mitigate explosive hazard , whereas the 4-nitro isomer lacks such extreme precautions. Implementing this test during incoming material verification prevents costly downstream errors.

Non-Aqueous Carbonyl Deprotection Strategy

Researchers employing this hydrazone as a temporary protecting group for nicotinaldehyde can utilize quinolinium dichromate (QDC) under non-aqueous conditions to cleanly regenerate the parent aldehyde in high yields [2]. This method avoids the aqueous acidic or basic hydrolysis conditions that may degrade acid/base-sensitive substrates, offering a mild and selective alternative for carbonyl recovery in multi-step synthetic sequences where water exposure is contraindicated.

Tridentate Ligand Design Using Pyridine Nitrogen

In coordination chemistry applications, this compound offers a distinct advantage over simpler arylhydrazones lacking heteroatoms. The pyridine nitrogen, together with the imine nitrogen and hydrazone NH, provides three potential coordination sites , enabling tridentate binding modes with transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) [3]. This expanded denticity enhances complex stability and structural diversity, making it a preferred scaffold for developing catalysts, sensors, and functional metal-organic materials compared to benzaldehyde-derived 4-nitrophenylhydrazones that offer only bidentate coordination.

Application
Selection Property
Validation Focus
Scale-up hydrazone synthesis
Stoichiometry-dependent yield profile
Yield reproducibility under optimized molar ratio
Positional isomer QC verification
Colorimetric isomer differentiation
NiCl₂ test response specificity
Non-aqueous carbonyl deprotection
Oxidative cleavage under mild conditions
Parent aldehyde recovery selectivity
Transition metal complex design
Tridentate coordination potential
Metal-binding denticity and complex stability

Technical Documentation Hub

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